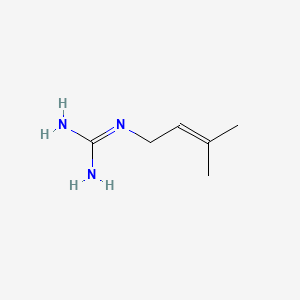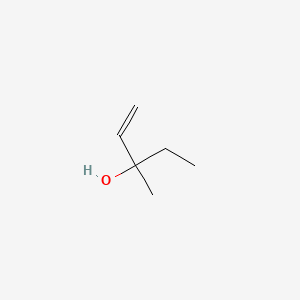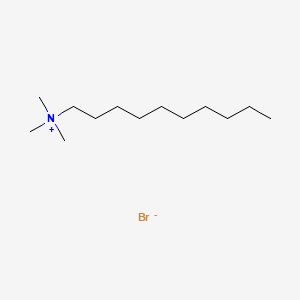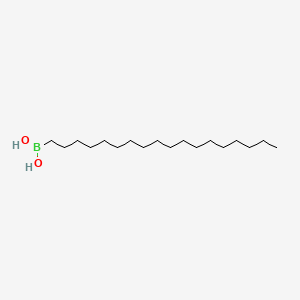
Octadecylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecylboronic acid, also known as 1-Stearylboronic acid or 1-OCTADECANEBORONIC ACID, is a compound with the molecular formula C18H39BO2 . It has a molecular weight of 298.3 g/mol .
Synthesis Analysis
Boronic acids, including Octadecylboronic acid, are relatively simple and well-known to synthesize . They can be used as building blocks and synthetic intermediates . The synthesis of large libraries of boronic acid derivatives has been performed on a nanomole scale with high synthesis success rates .
Molecular Structure Analysis
The molecular structure of Octadecylboronic acid is represented by the InChI code InChI=1S/C18H39BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19 (20)21/h20-21H,2-18H2,1H3 . The Canonical SMILES representation is B (CCCCCCCCCCCCCCCCCC) (O)O .
Physical And Chemical Properties Analysis
Octadecylboronic acid has a molecular weight of 298.3 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 17 . Its exact mass is 298.3043106 g/mol, and it has a topological polar surface area of 40.5 Ų .
Applications De Recherche Scientifique
Sensing Applications
Octadecylboronic acid is utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is pivotal for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling and Protein Manipulation
The unique interactions of boronic acids with proteins enable their use in biological labelling and protein manipulation. This includes the modification of proteins, which is essential for understanding protein functions and interactions within biological systems .
Separation Technologies
OBA’s interaction with diols also allows for its application in separation technologies. This is particularly useful in the purification processes of biomolecules, where specific binding and release are required .
Development of Therapeutics
Boronic acids, including OBA, are being explored for their potential in therapeutic development. Their ability to bind to various biological molecules makes them candidates for drug design and delivery systems .
Electrophoresis of Glycated Molecules
OBA has been employed in the electrophoresis of glycated molecules. This application is significant in the analysis of glycation, which affects the structure and function of proteins and is related to various diseases .
Analytical Methods and Controlled Release Systems
OBA is used as a building material for microparticles in analytical methods. Additionally, it finds application in polymers for the controlled release of substances like insulin, which is crucial for diabetes management .
Detection of Neurotransmitter Levels
A notable application of OBA is in the detection of dopamine levels, which is vital for diagnosing neurological conditions such as Parkinson’s disease. A bioluminescent device containing OBA has been developed for this purpose, although it requires further refinement for clinical sensitivity .
Carbohydrate Chemistry and Glycobiology
Lastly, OBA plays a crucial role in carbohydrate chemistry and glycobiology. It is involved in the analysis, separation, protection, and activation of carbohydrates, which are fundamental components of living organisms .
Safety And Hazards
Propriétés
IUPAC Name |
octadecylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h20-21H,2-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDBMZFQJKWYNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCCCCCCCCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196181 |
Source


|
| Record name | 1-Stearylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylboronic acid | |
CAS RN |
4445-09-4 |
Source


|
| Record name | 1-Stearylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Stearylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

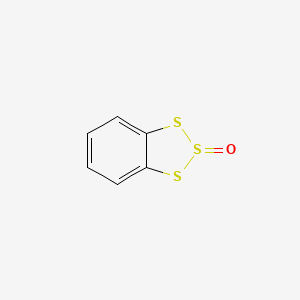
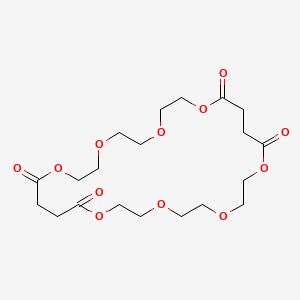
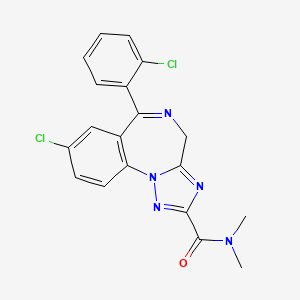
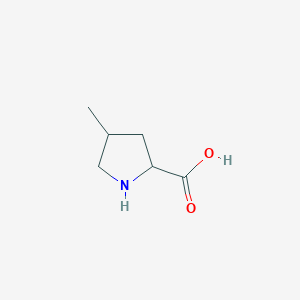
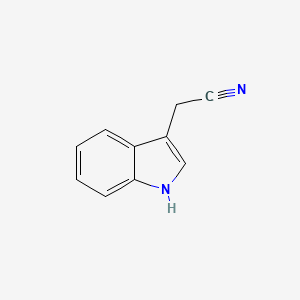
![1-[(2-Methoxyphenyl)methyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B1196912.png)
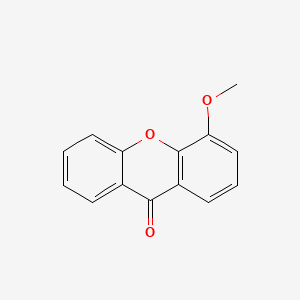

![3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1196917.png)
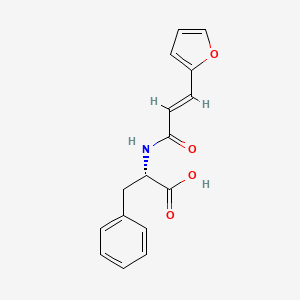
![1-(4-{[(2-Hydroxyethyl)amino]carbonyl}benzyl)-1-methylpiperidinium](/img/structure/B1196921.png)
